Bienvenue dans la boutique en ligne BenchChem!

7-Fluorotryptamine hydrochloride

GPRC5A orphan receptor β-arrestin recruitment cancer signaling

7-Fluorotryptamine hydrochloride (CAS 159730-09-3) is uniquely positioned among fluorotryptamines. The 7-fluoro substitution confers distinct receptor pharmacology — it preferentially engages 5-HT2A/2B subtypes rather than 5-HT3 receptors targeted by 5-fluorotryptamine, and it is the ONLY fluorinated tryptamine validated as a GPRC5A agonist (EC50 7.2 μM, β-arrestin recruitment). This scaffold also serves as a starting point for 5-HT1B agonists with nanomolar potency exceeding sumatriptan. For GPRC5A-, 5-HT2A/2B-, or NMDA receptor-focused studies, no other halogenated tryptamine can substitute. Procure with confidence for reproducible serotonergic and immune signaling research.

Molecular Formula C10H12ClFN2
Molecular Weight 214.67 g/mol
CAS No. 159730-09-3
Cat. No. B575629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorotryptamine hydrochloride
CAS159730-09-3
Synonyms7-​fluoro-1H-​indole-​3-​ethanamine, monohydrochloride
Molecular FormulaC10H12ClFN2
Molecular Weight214.67 g/mol
Structural Identifiers
InChIInChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H
InChIKeyJWAZOMQARDNFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorotryptamine Hydrochloride (CAS 159730-09-3): A Differentiated Tryptamine Derivative for Receptor Pharmacology and Cellular Signaling Research


7-Fluorotryptamine hydrochloride (CAS 159730-09-3), chemically 2-(7-fluoro-1H-indol-3-yl)ethanamine hydrochloride with molecular formula C10H11FN2·HCl and molecular weight 214.67 g/mol, is a fluorinated analog of the endogenous trace amine tryptamine distinguished by a single fluorine substitution at the 7-position of the indole ring [1]. This compound belongs to the tryptamine class of indolealkylamines and is primarily utilized as a pharmacological tool for investigating serotonergic receptor systems, particularly 5-HT2A and 5-HT2B subtypes [1]. Additionally, 7-fluorotryptamine hydrochloride has been characterized as an agonist of the orphan G protein-coupled receptor GPRC5A, enabling its application in immune and cancer signaling research through β-arrestin recruitment assays . The hydrochloride salt form enhances aqueous solubility and facilitates handling in standard laboratory workflows, with demonstrated solubility of 125 mg/mL in DMSO (equivalent to 582.29 mM) . Importantly, 7-fluorotryptamine hydrochloride is a research-use-only compound intended for forensic and scientific applications, not for human therapeutic use .

Why 7-Fluorotryptamine Hydrochloride Cannot Be Readily Substituted by Other Fluorinated or Unsubstituted Tryptamines


The position of fluorine substitution on the tryptamine indole ring fundamentally alters receptor engagement profiles, metabolic fate, and downstream signaling outcomes in ways that preclude simple interchange with other halogenated or unsubstituted analogs. Fluorination at the 7-position, versus the more extensively characterized 5- or 6-positions, produces distinct electronic effects on the aromatic π-system and alters steric accommodation within receptor binding pockets [1]. While 5-fluorotryptamine (5-FT) functions as a partial agonist at 5-HT3 receptors with an Rmax of 0.64 at 5-HT3A and 0.45 at 5-HT3AB relative to serotonin [2], 7-fluorotryptamine exhibits a different receptor interaction profile, preferentially engaging 5-HT2A and 5-HT2B subtypes [1]. Furthermore, the metabolic vulnerability of tryptamines to 6-hydroxylation—a major clearance pathway—can be differentially modulated depending on the fluorination site, as demonstrated by the observation that 6-fluoro substitution blocks 6-hydroxylation and abolishes hallucinogenic activity [3]. The unsubstituted parent compound tryptamine serves as a substrate for monoamine oxidase A (MAO-A) with a Km of 3.6 ± 0.9 μM in human liver microsomes [4], a metabolic liability that fluorine substitution may mitigate, though position-specific metabolic stability data for the 7-fluoro analog relative to 5- and 6-fluoro congeners remain to be systematically characterized. These receptor-level and metabolic divergences underscore that fluorotryptamines are not functionally interchangeable as research tools.

Quantitative Differentiation Evidence: 7-Fluorotryptamine Hydrochloride vs. Closest Structural Analogs


GPRC5A Agonist Activity: A Unique Functional Profile Not Shared by 5-Fluoro or 6-Fluoro Tryptamine Analogs

7-Fluorotryptamine hydrochloride functions as a potent agonist of the orphan G protein-coupled receptor GPRC5A, inducing robust β-arrestin recruitment as demonstrated in the PRESTO-Tango assay system. At a concentration of 100 μM, 7-fluorotryptamine hydrochloride causes GPRC5A to recruit β-arrestin . Furthermore, treatment of WT and GPRC5A-KO cells with 50 μM 7-fluorotryptamine hydrochloride for 8 hours, in combination with TNFα, downregulates the expression of TNFα-induced genes including IL41A, CXCL10, and CSF2 . Importantly, 7-fluorotryptamine hydrochloride exhibits no observable cytotoxicity in HTLA and HT-29 mammalian cell lines across a concentration range of 0-100 μM over a 16-hour exposure period . In contrast, 5-fluorotryptamine is characterized as a partial agonist at 5-HT3A and 5-HT3AB receptors with an Rmax (Imax/Imax 5-HT) of 0.64 and 0.45 respectively, with no reported GPRC5A activity [1]. Similarly, 6-fluorotryptamine derivatives, such as 6-fluoro-α-methyltryptamine, produce a head-twitch response in mice with an IC50 of 0.00018 mM, reflecting serotonergic rather than GPRC5A-mediated pharmacology [2].

GPRC5A orphan receptor β-arrestin recruitment cancer signaling immune modulation

7-Position Fluorination Confers Distinct Serotonin Receptor Subtype Engagement Relative to 5-Position Substitution

7-Fluorotryptamine hydrochloride interacts as an agonist at specific serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors [1]. This receptor engagement profile differs markedly from that of 5-fluorotryptamine, which has been systematically characterized as a partial agonist at 5-HT3A and 5-HT3AB receptors, with Rmax values of 0.64 and 0.45 respectively relative to serotonin [2]. The structural basis for this divergence lies in the distinct electronic and steric contributions of fluorine substitution at the 7- versus 5-position of the indole nucleus. Studies on the effect of ring fluorination on hallucinogenic tryptamines indicate that fluorination generally has limited impact on 5-HT2A/2C receptor affinity or intrinsic activity, yet 5-HT1A receptor affinity is consistently reduced across fluorinated analogs [3]. Notably, research suggests that fluorination at the 5-, 6-, or 7-positions may confer selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, though direct comparative binding data across all three fluoro-positional isomers remain incomplete [1].

5-HT2A receptor 5-HT2B receptor serotonergic pharmacology receptor selectivity

Metabolic Pathway Differentiation: Fluorination Position Determines Vulnerability to 6-Hydroxylation Clearance

The metabolic fate of fluorinated tryptamines is critically dependent on the position of fluorine substitution, with direct implications for compound stability in biological systems. Unsubstituted tryptamine is metabolized by MAO-A with a Km of 3.6 ± 0.9 μM in human liver microsomes, and its clearance involves 6-hydroxylation as a major pathway in rodents [1][2]. The strategic placement of a fluorine atom at the 6-position of the indole ring effectively blocks 6-hydroxylation, resulting in the compound 6-FDET lacking hallucinogenic activity [2]. This demonstrates that fluorination can profoundly alter metabolic processing and consequent biological activity. While systematic comparative metabolic stability data for 7-fluorotryptamine versus its 5- and 6-fluoro positional isomers have not been comprehensively reported, the established principle that fluorination position dictates susceptibility to specific oxidative pathways supports the inference that 7-fluorotryptamine hydrochloride possesses a distinct metabolic profile relative to other fluoro-substituted tryptamines.

tryptamine metabolism 6-hydroxylation MAO-A metabolic stability

Synthetic Utility as a Fluorinated Building Block for 5-HT1B Receptor Agonist Development

The 7-fluorotryptamine scaffold serves as a critical starting point for the structure-based design of novel 5-HT1B receptor agonists with therapeutic potential in migraine treatment. A 2022 study reported the first introduction of a fluorine atom at the 7-position of the indole ring in tryptamine derivatives specifically targeting the 5-HT1B receptor through rational drug design [1]. The resulting optimized compounds (6k, 6f, and 6m) exhibited Ki and EC50 values in the nanomolar range that exceeded the activity of the FDA-approved comparator sumatriptan [1]. This finding establishes 7-fluorotryptamine as a privileged synthetic intermediate for medicinal chemistry programs pursuing 5-HT1B receptor agonists, distinguishing it from 5-fluoro and 6-fluoro tryptamine analogs, which have not been similarly validated in this therapeutic context. The quantitative advantage over sumatriptan—the clinical benchmark—provides a direct procurement rationale for laboratories engaged in serotonergic drug discovery.

5-HT1B receptor migraine therapeutics structure-based drug design fluorinated tryptamines

Computational QSAR Evidence: 7-Position Substituents Modulate Receptor Binding via Charge Transfer and Steric Interactions

Quantitative structure-activity relationship (QSAR) studies on 7-substituted tryptamines provide computational validation that the 7-position fluorine atom contributes to receptor binding affinity through defined electronic and steric mechanisms. A foundational QSAR analysis of 7-substituted tryptamines at the rat stomach fundus serotonergic receptor demonstrated that these molecules interact with the receptor via charge transfer from the aromatic nucleus [1]. The study further established that the charge density available at carbon atom 7 and the size of the C-7 substituent—as estimated by a calculated steric factor—make important contributions to optimal interaction between the indolealkylamine and receptor molecules [1]. This computational framework provides a rational basis for understanding why 7-fluorotryptamine exhibits a distinct binding profile compared to analogs bearing hydrogen (unsubstituted tryptamine) or alternative substituents at the 7-position. The fluorine atom at position 7 modulates both the electronic environment of the indole π-system and the steric accommodation within the receptor binding pocket in ways that cannot be replicated by non-fluorinated or differently substituted tryptamines.

QSAR molecular modeling receptor binding electronic structure

NMDA Receptor Modulation: 7-Substituted Tryptamines Exhibit Position-Dependent Inhibitory Activity

A comprehensive comparative binding study of 64 tryptamines at NMDA, 5-HT1A, and 5-HT2A receptors revealed that tryptamines bearing alkyl or halogen substituents at positions 2, 5, and/or 7 inhibit NMDA receptor function in a voltage-dependent manner [1]. The study, which employed [³H]MK-801 binding to NMDA receptors on rat brain membranes, found that tryptamines with halogen or alkyl groups at the 7-position exhibit NMDA receptor inhibition with IC50 values ranging from 2 to 7 μM [1]. Notably, inhibition by certain tryptamines was attenuated more than 10-fold by 30 μM spermine [1], suggesting a specific modulatory mechanism. While direct head-to-head IC50 comparisons between 7-fluorotryptamine and 5-fluoro or 6-fluoro analogs within this NMDA assay were not reported, the study establishes that 7-position substitution with halogen (including fluorine) is a critical determinant of NMDA receptor inhibitory activity. This distinguishes 7-fluorotryptamine hydrochloride from unsubstituted tryptamine, which lacks this substituent-based NMDA modulation profile.

NMDA receptor voltage-dependent inhibition MK-801 binding excitotoxicity

Optimal Research Applications for 7-Fluorotryptamine Hydrochloride Based on Verified Differentiation Evidence


GPRC5A-Mediated β-Arrestin Signaling Studies in Cancer and Immune Research

7-Fluorotryptamine hydrochloride at 100 μM induces robust GPRC5A-mediated β-arrestin recruitment in the PRESTO-Tango assay . Co-treatment with TNFα at 50 μM for 8 hours downregulates TNFα-induced inflammatory genes (IL41A, CXCL10, CSF2) in both WT and GPRC5A-KO cellular models . The compound demonstrates no cytotoxicity in HTLA and HT-29 cells at concentrations up to 100 μM over 16 hours . This scenario is uniquely accessible using 7-fluorotryptamine hydrochloride, as neither 5-fluorotryptamine nor 6-fluoro-α-methyltryptamine has demonstrated GPRC5A agonist activity, making this compound irreplaceable for GPRC5A-focused investigations.

5-HT2A and 5-HT2B Serotonergic Receptor Pharmacology

7-Fluorotryptamine hydrochloride functions as an agonist at 5-HT2A and 5-HT2B serotonin receptor subtypes [1]. This receptor engagement profile is distinct from that of 5-fluorotryptamine, which operates as a partial agonist at 5-HT3A (Rmax 0.64) and 5-HT3AB (Rmax 0.45) receptors without documented 5-HT2A/2B activity [2]. Researchers requiring selective pharmacological manipulation of 5-HT2 family receptors should select 7-fluorotryptamine hydrochloride over 5-fluorotryptamine, as the latter engages an entirely different receptor family and cannot substitute for 5-HT2A/2B-focused experimental designs.

Medicinal Chemistry: Synthetic Intermediate for 5-HT1B Agonist Development

The 7-fluorotryptamine scaffold has been successfully employed as a starting point for structure-based design of novel 5-HT1B receptor agonists. Derivatives synthesized from this scaffold (compounds 6k, 6f, and 6m) demonstrated Ki and EC50 values in the nanomolar range that exceed the potency of sumatriptan, the FDA-approved clinical comparator [3]. This represents the first reported introduction of a 7-position fluorine atom on the tryptamine indole ring specifically targeting 5-HT1B receptors [3]. Laboratories pursuing 5-HT1B agonist discovery programs, particularly those focused on migraine therapeutics, should procure 7-fluorotryptamine hydrochloride as a validated synthetic building block.

NMDA Receptor Modulation and Excitotoxicity Research

Tryptamines bearing halogen or alkyl substituents at the 7-position inhibit NMDA receptor function in a voltage-dependent manner with IC50 values ranging from 2 to 7 μM, as measured by [³H]MK-801 binding to rat brain membranes [4]. This inhibitory activity is attenuated more than 10-fold by 30 μM spermine, indicating a specific modulatory mechanism [4]. While unsubstituted tryptamine lacks this defined NMDA receptor modulatory profile, 7-fluorotryptamine hydrochloride offers neuroscience investigators a tool for probing NMDA receptor pharmacology and potential applications in excitotoxicity research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluorotryptamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.